molecular formula C8H7ClO4S B8714969 3-Acetyl-4-hydroxybenzene-1-sulfonyl chloride

3-Acetyl-4-hydroxybenzene-1-sulfonyl chloride

Cat. No. B8714969
M. Wt: 234.66 g/mol
InChI Key: VCHBLXNEBGDDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05206240

Procedure details

A mixture of 3-acetyl-4-hydroxy-benzenesulfonic acid (3.0 g) (prepared according to T. Pfliegel et. al., Acta Chim. Acad. Sci. Hung., 98(2) 231-240(1978)) in tetramethylenesulfone (6 mL) and acetonitrile (6 mL) under argon was treated with triethylamine (1.94 mL) and N,N-dimethylacetamide (0.32 mL). This was stirred for 30 min and POCl3 was added dropwise maintaining the temperature below 25° C. The reaction was stirred for 24 hr, cooled to 10° C. and quenched with water (15 mL). This mixture was warmed to 60° C. and stirred for 1 hr, at which point a precipitate formed which was then filtered and dried to give 2.34 g (72%) of 3-acetyl-4-hydroxybenzenesulfonylchloride.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([S:11]([OH:14])(=O)=[O:12])[CH:7]=[CH:8][C:9]=1[OH:10])(=[O:3])[CH3:2].C(N(CC)CC)C.CN(C)C(=O)C.O=P(Cl)(Cl)[Cl:30]>C1S(=O)(=O)CCC1.C(#N)C>[C:1]([C:4]1[CH:5]=[C:6]([S:11]([Cl:30])(=[O:14])=[O:12])[CH:7]=[CH:8][C:9]=1[OH:10])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=CC1O)S(=O)(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCCS1(=O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.94 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.32 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
This was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 25° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for 24 hr
Duration
24 h
CUSTOM
Type
CUSTOM
Details
quenched with water (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was warmed to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hr, at which point a precipitate
Duration
1 h
CUSTOM
Type
CUSTOM
Details
formed which
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1O)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.